2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide
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Description
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as nonsteroidal anti-inflammatory drugs (nsaids) are known to act by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly cox enzymes, leading to the inhibition of prostaglandin production .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway, given the potential inhibition of COX enzymes. This could lead to downstream effects such as reduced inflammation and pain, which are typical outcomes of NSAID action .
Pharmacokinetics
The molecular weight of the compound is 388471, which is within the optimal range for drug-like properties, suggesting it may have suitable absorption and distribution characteristics.
Result of Action
Based on the potential inhibition of cox enzymes, it could lead to reduced inflammation and pain .
Properties
IUPAC Name |
2-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(17-29-20-7-3-1-4-8-20)24-19-11-9-18(10-12-19)21-13-14-22(26-25-21)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQFVYPQXXBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.